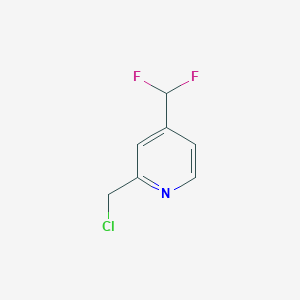

2-(Chloromethyl)-4-(difluoromethyl)pyridine

Beschreibung

2-(Chloromethyl)-4-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and a difluoromethyl (-CF₂H) group at the 4-position. Pyridine derivatives with halogen substituents are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .

Eigenschaften

Molekularformel |

C7H6ClF2N |

|---|---|

Molekulargewicht |

177.58 g/mol |

IUPAC-Name |

2-(chloromethyl)-4-(difluoromethyl)pyridine |

InChI |

InChI=1S/C7H6ClF2N/c8-4-6-3-5(7(9)10)1-2-11-6/h1-3,7H,4H2 |

InChI-Schlüssel |

PQCLXGRAWBIZFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=C1C(F)F)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(difluoromethyl)pyridine typically involves the introduction of the chloromethyl and difluoromethyl groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .

Industrial Production Methods

Industrial production methods for 2-(Chloromethyl)-4-(difluoromethyl)pyridine may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-4-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Chloromethyl)-4-(difluoromethyl)pyridine include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Catalysts such as palladium or nickel are often used in cross-coupling reactions .

Major Products Formed

The major products formed from the reactions of 2-(Chloromethyl)-4-(difluoromethyl)pyridine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4-(difluoromethyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound's reactivity and applications are influenced by the positions and nature of its substituents:

- Chloromethyl Group (-CH₂Cl) : Enhances electrophilicity, facilitating nucleophilic substitution reactions. This group is present in analogs like 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS 613239-76-2, m.p. 77–78°C) .

- A related compound, 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine (CAS 1437436-16-2), demonstrates the stability conferred by difluoromethyl groups in heterocyclic systems .

Key Analogs :

| Compound Name | CAS Number | Substituents | Melting Point (°C) | Molecular Weight |

|---|---|---|---|---|

| 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | 613239-76-2 | -CH₂Cl, -CF₃ | 77–78 | 272.67 |

| 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine | 1437436-16-2 | -Cl, -CF₂H (pyrido-pyrimidine core) | Not reported | 227.62 |

| 2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine | 1196153-15-7 | -CH₂Cl, -CF₃, -Cl | Not reported | 230.01 |

Physical and Chemical Properties

- Melting Points : Chloromethyl-pyridine analogs exhibit a wide range of melting points (49–98°C), influenced by substituent bulkiness and symmetry. For example, 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) melts at 49–50°C, while 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1) has a higher m.p. of 96.5–98°C due to its rigid pyrimidine ring .

- Solubility: Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce solubility in polar solvents. Hydrochloride salts, such as 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), show improved water solubility .

Biologische Aktivität

2-(Chloromethyl)-4-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the chloromethyl and difluoromethyl groups, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

Synthesis and Characterization

The synthesis of 2-(Chloromethyl)-4-(difluoromethyl)pyridine typically involves halogenation reactions and the use of various reagents to introduce the chloromethyl and difluoromethyl groups. Research indicates that the introduction of these substituents enhances the compound's lipophilicity and metabolic stability, allowing for improved penetration into biological membranes.

The biological activity of 2-(Chloromethyl)-4-(difluoromethyl)pyridine can be attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modulation of enzyme activity. This reactivity profile suggests applications in designing inhibitors or modulators for various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(Chloromethyl)-4-(difluoromethyl)pyridine. For instance, a series of halomethyl-pyridine derivatives have shown significant antiproliferative activity against colorectal and pancreatic cancer cell lines. One particular derivative demonstrated effective inhibition of pancreatic tumor growth in vivo using zebrafish models .

Anti-inflammatory Effects

Preliminary structure-activity relationship (SAR) investigations have indicated that compounds containing electron-releasing substituents like chloromethyl groups exhibit enhanced anti-inflammatory properties. These compounds significantly reduced mRNA expressions of pro-inflammatory markers such as iNOS and COX-2 in cellular assays .

Case Studies

- Zebrafish Xenograft Model : A study involving a halomethyl-pyridine derivative showed significant inhibition of tumor growth in zebrafish-Panc-1 xenografts at concentrations lower than traditional chemotherapeutics like cisplatin .

- Inhibition Studies : The binding affinity and mechanism of action were explored through interaction studies, revealing that modifications to the pyridine structure influence its efficacy against specific biological targets.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.